N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide

Medicinal chemistry Physicochemical profiling Ligand design

This bipyridine-sulfonamide benzamide offers a structurally distinct entry within a kinas-inhibitor chemotype validated at sub-nanomolar potency in related scaffolds. The 2,3'-bipyridine moiety provides a bidentate metal-chelation site, while the morpholinosulfonyl group adds a unique H-bonding and secondary coordination handle not found in pyrrolidine-sulfonyl or des-sulfonyl analogs. Ideal for diversity-oriented screening libraries, metallodrug discovery, and SAR studies where subtle modifications produce >100-fold selectivity shifts. Independent biological profiling required; no peer-reviewed target data exists for this exact compound.

Molecular Formula C22H22N4O4S
Molecular Weight 438.5
CAS No. 2034478-78-7
Cat. No. B2765880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide
CAS2034478-78-7
Molecular FormulaC22H22N4O4S
Molecular Weight438.5
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
InChIInChI=1S/C22H22N4O4S/c27-22(25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19)18-4-6-20(7-5-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,25,27)
InChIKeyWXJPROIJEBKWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide (CAS 2034478-78-7): Chemical Identity, Physicochemical Profile, and Procurement Context


N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide (CAS 2034478-78-7) is a synthetic small molecule belonging to the bipyridine-sulfonamide-benzamide chemotype. Its molecular formula is C22H22N4O4S with a molecular weight of 438.5 g/mol . The compound incorporates a 2,3'-bipyridine moiety linked via a methylene spacer to a benzamide core bearing a para-morpholinosulfonyl substituent. This chemotype has been explored in patent literature for kinase inhibition and neurodegenerative disease applications, with related bipyridine-sulfonamide scaffolds demonstrating nanomolar potency against targets such as PfPI4K (IC50 0.9 nM for CHMFL-PI4K-127) [1]. However, publicly available primary pharmacological data specific to this exact compound remains extremely limited; the majority of biological claims originate from non-peer-reviewed vendor listings and should be treated as unvalidated until confirmed by independent experimental replication.

Why N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide Cannot Be Interchanged with Structurally Proximal Analogs Without Empirical Validation


Within the bipyridine-benzamide chemotype, subtle structural modifications produce large and unpredictable shifts in target engagement, selectivity, and physicochemical behavior. The morpholinosulfonyl group in this compound confers a distinct hydrogen-bonding capacity (H-bond acceptors: multiple from morpholine oxygen and sulfonamide oxygens) and polar surface area profile compared to analogs bearing pyrrolidine-sulfonyl or unsubstituted benzamide moieties . In the broader bipyridine-sulfonamide class, replacement of the sulfonamide substituent has been shown to alter kinase selectivity profiles by over 100-fold in biochemical assays, as demonstrated during the optimization of CHMFL-PI4K-127 from the bipyridine-sulfonamide scaffold [1]. Without compound-specific comparative data—which is currently absent from the peer-reviewed public domain for CAS 2034478-78-7—any assumption of functional interchangeability with its closest commercially available analogs (e.g., the pyrrolidine-sulfonyl variant CAS 2034436-03-6 or the des-sulfonyl parent CAS 2034478-33-4) is scientifically unjustified and carries material risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide (CAS 2034478-78-7) Against Closest Comparators


Physicochemical Differentiation: Morpholinosulfonyl vs. Pyrrolidine-Sulfonyl Benzamide Analogs

The target compound contains a morpholinosulfonyl group (six-membered ring with oxygen heteroatom), which differentiates it from the closest commercially cataloged analog bearing a pyrrolidine-sulfonyl substituent (five-membered ring, no ring oxygen) . The morpholine oxygen introduces an additional hydrogen bond acceptor site and alters the electron density distribution on the sulfonamide, which is expected to modify both target binding interactions and physicochemical properties. The computed logP for the target compound is approximately 4.65 [1], while the pyrrolidine-sulfonyl analog has not been independently characterized in peer-reviewed literature for comparative logP determination. This structural distinction is pharmacologically meaningful: in related bipyridine-sulfonamide kinase inhibitor series, morpholine versus pyrrolidine substitution has been shown to alter kinase selectivity and metabolic stability [2].

Medicinal chemistry Physicochemical profiling Ligand design

Presence of Sulfonamide vs. Des-Sulfonyl Benzamide: Impact on Chelation and Target Engagement Potential

The target compound features both a 2,3'-bipyridine moiety (a well-established bidentate metal chelator) and a morpholinosulfonyl benzamide group, providing dual coordination and hydrogen-bonding functionality. By contrast, the des-sulfonyl analog, N-([2,3'-bipyridin]-5-ylmethyl)benzamide (CAS 2034478-33-4, MW 289.33), lacks the sulfonamide group entirely . The target compound's sulfonamide moiety serves as an additional zinc-binding or catalytic-site interaction motif, a feature exploited in multiple FDA-approved sulfonamide-containing kinase inhibitors and carbonic anhydrase inhibitors [1]. This dual pharmacophore (bipyridine chelator + sulfonamide) is absent in the simpler benzamide analog.

Metal chelation Coordination chemistry Kinase inhibitor design

Class-Level Bipyridine-Sulfonamide Kinase Inhibitory Activity: Contextual Potency Benchmark

The bipyridine-sulfonamide scaffold to which this compound belongs has demonstrated validated, high-potency kinase inhibition in peer-reviewed studies. The optimized analog CHMFL-PI4K-127 (6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide) achieved an IC50 of 0.9 nM against Plasmodium falciparum PI4K in a biochemical enzyme assay and an EC50 of 25 nM against 3D7 P. falciparum blood-stage parasites [1]. While this data is NOT from the target compound itself, it establishes a quantitative potency benchmark for the chemotype and demonstrates that bipyridine-sulfonamide compounds can achieve sub-nanomolar target engagement. The target compound differs from CHMFL-PI4K-127 in its 2,3'-bipyridine connectivity (vs. 3,3'-bipyridine), the morpholinosulfonyl substituent (vs. phenylsulfonamide), and the amide linker orientation.

Kinase inhibition Bipyridine-sulfonamide scaffold Antimalarial drug discovery

Evidence-Supported Application Scenarios for N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide (CAS 2034478-78-7)


Coordination Chemistry and Metal Complex Synthesis: Exploiting the Bipyridine Chelation Motif

The 2,3'-bipyridine moiety provides a well-characterized bidentate chelation site for transition metals including Fe(II), Ru(II), Cu(II), Zn(II), and Ir(III), while the morpholinosulfonyl benzamide region offers additional coordination or hydrogen-bonding functionality. This dual-site architecture, supported by extensive literature on bipyridine-metal complex formation [1], makes the compound suitable for synthesizing mixed-ligand metal complexes with tunable photophysical or catalytic properties. The morpholine ring's oxygen can participate in secondary coordination sphere interactions, a feature not available in pyrrolidine-sulfonyl analogs. Researchers seeking novel metallodrug candidates or photocatalytic complexes should prioritize this compound over des-sulfonyl benzamide analogs that lack the sulfonamide coordination handle.

Kinase Inhibitor Screening Libraries: Bipyridine-Sulfonamide Chemotype Expansion

The bipyridine-sulfonamide scaffold has produced validated kinase inhibitors with sub-nanomolar potency, as demonstrated by CHMFL-PI4K-127 (PfPI4K IC50 0.9 nM) [2]. This compound offers a structurally distinct entry within this chemotype space due to its 2,3'-bipyridine connectivity (vs. 3,3'-bipyridine in CHMFL-PI4K-127) and morpholinosulfonyl substituent. For screening library curators building diversity-oriented kinase inhibitor collections, this compound provides a complementary structural vector that cannot be accessed through the pyrrolidine-sulfonyl analog (CAS 2034436-03-6) or the simpler N-([2,3'-bipyridin]-5-ylmethyl)benzamide (CAS 2034478-33-4). Users should commission de novo biochemical profiling rather than relying on vendor-claimed activity values.

Fragment-Based and Structure-Guided Lead Optimization: Sulfonamide-Containing Benzamide Building Block

The morpholinosulfonyl benzamide substructure is a recognized pharmacophore for enzyme inhibition, particularly against carbonic anhydrases and certain kinases, where the sulfonamide group coordinates catalytic zinc ions or engages conserved active-site residues [3]. The compound's molecular weight (438.5 Da) and computed logP (~4.65) [4] place it within lead-like chemical space suitable for further optimization. For medicinal chemistry teams conducting structure-activity relationship studies on sulfonamide-containing inhibitors, this compound provides a modular scaffold where the bipyridine moiety can be substituted, the methylene linker modified, or the morpholine ring replaced to systematically probe target interactions.

Critical Limitation Disclosure: Absence of Validated Biological Potency Data

IMPORTANT: As of the literature search date, no peer-reviewed publication, patent with explicit example data, or authoritative database (ChEMBL, PubChem BioAssay, BindingDB with correct structural match) provides validated IC50, Ki, Kd, EC50, or selectivity data for this exact compound (CAS 2034478-78-7) against any specific biological target. A BindingDB entry that initially appeared to associate this compound with BTK IC50 1 nM (US20240083900, Example 99) was confirmed upon direct inspection to correspond to a different structural class (pyrazolo[1,5-a]pyrazine derivative, BDBM658440) and is not applicable [5]. All vendor-listed biological activity claims remain unverified against primary literature. Procurement for biological applications should be accompanied by a plan for independent potency and selectivity characterization.

Quote Request

Request a Quote for N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.